molecular formula C6H6INO B1301554 5-Iodo-3-methylpyridin-2-ol CAS No. 289681-47-6

5-Iodo-3-methylpyridin-2-ol

Cat. No.: B1301554
CAS No.: 289681-47-6
M. Wt: 235.02 g/mol
InChI Key: SMXYHYVNDWELHQ-UHFFFAOYSA-N
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Description

5-Iodo-3-methylpyridin-2-ol is a halogenated heterocyclic compound with the molecular formula C6H6INO. It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylpyridin-2-ol typically involves the iodination of 3-methylpyridin-2-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 5th position of the pyridine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylpyridin-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-3-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylpyridin-2-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of the iodine atom and hydroxyl group may play a role in its binding affinity and reactivity with these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3-methylpyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the iodine atom at the 5th position makes it particularly useful for further functionalization through substitution reactions, while the hydroxyl group at the 2nd position enhances its solubility and potential for hydrogen bonding .

Properties

IUPAC Name

5-iodo-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXYHYVNDWELHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369427
Record name 5-iodo-3-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289681-47-6
Record name 5-iodo-3-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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